

N-Boc-Tyramine: A Versatile Building Block in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: **N-Boc-tyramine**

Cat. No.: **B140181**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-tyramine (**N-Boc-tyramine**) is a protected form of the naturally occurring monoamine, tyramine. The introduction of the acid-labile tert-butoxycarbonyl (Boc) protecting group to the primary amine of tyramine enhances its stability and solubility, transforming it into a versatile and highly valuable building block in organic synthesis.^[1] This modification allows for selective reactions at the phenolic hydroxyl group and the aromatic ring, which would otherwise be complicated by the reactivity of the amine. Consequently, **N-Boc-tyramine** has emerged as a key intermediate in the synthesis of a wide array of complex organic molecules, natural products, and pharmacologically active compounds, particularly those targeting neurological and adrenergic pathways.^{[1][2]} This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of **N-Boc-tyramine**, complete with detailed experimental protocols and data presented for ease of reference.

Chemical and Physical Properties

N-Boc-tyramine is a stable, off-white to pale yellow solid at room temperature. Its key properties are summarized in the table below.^{[2][3]}

Property	Value	Reference
Molecular Formula	$C_{13}H_{19}NO_3$	[2]
Molecular Weight	237.29 g/mol	[2]
Melting Point	70-75 °C	[2]
Appearance	Off-white to slight yellow powder	[2]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in various organic solvents such as THF, DCM, and Chloroform.	[4] [5]
Storage	Store at room temperature.	[2]

Spectroscopic Data

Characterization of **N-Boc-tyramine** is crucial for confirming its identity and purity. The following table summarizes its characteristic 1H and ^{13}C NMR spectral data.

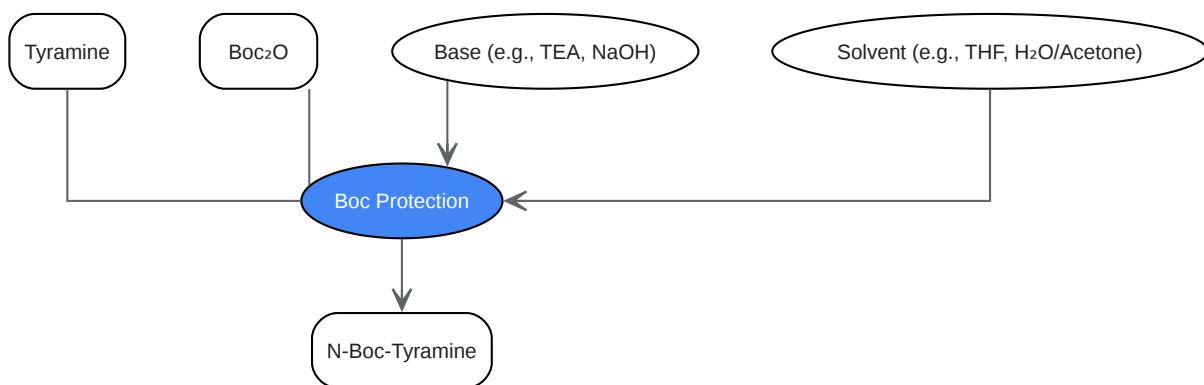
1H NMR (400 MHz, $CDCl_3$)		Multiplicity	Integration	Assignment
7.06	d, $J = 8.2$ Hz	2H	Ar-H	
6.78	d, $J = 8.5$ Hz	2H	Ar-H	
4.88	s	1H	Ar-OH	
4.53	s	1H	N-H	
3.34	q, $J = 6.2$ Hz	2H	-CH ₂ -NHBoc	
2.72	t, $J = 7.0$ Hz	2H	Ar-CH ₂ -	
1.43	s	9H	-C(CH ₃) ₃	

^{13}C NMR (400 MHz, CDCl_3)	δ (ppm)	Assignment
156.40	C=O (Boc)	
154.86	Ar-C-OH	
130.47	Ar-C	
129.94	Ar-CH	
115.62	Ar-CH	
79.77	$-\text{C}(\text{CH}_3)_3$	
42.21	$-\text{CH}_2\text{-NHBoc}$	
35.40	Ar-CH ₂ -	
28.54	$-\text{C}(\text{CH}_3)_3$	

NMR data sourced from reference[6].

Synthesis of N-Boc-Tyramine

The most common method for the preparation of **N-Boc-tyramine** involves the reaction of tyramine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward procedure provides the desired product in high yield.



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Fig. 1: General workflow for the synthesis of **N-Boc-tyramine**.

Experimental Protocol: Synthesis of N-Boc-Tyramine[6]

Materials:

- Tyramine (1.0 molar eq.)
- Di-tert-butyl dicarbonate (Boc₂O) (1.0 molar eq.)
- Triethylamine (TEA) (1.0 molar eq.)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add tyramine (1.005 g, 7.32 mmol).
- Add anhydrous THF (12.5 mL) and sonicate to dissolve the tyramine.
- To the room temperature solution, add solid di-tert-butyl dicarbonate (1.591 g, 7.29 mmol) in one portion.
- Add triethylamine (1.0 mL, 7.17 mmol) in one portion via syringe.
- Stir the mixture at room temperature for 16 hours, with the flask open to the atmosphere through a drying tube.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield **N-Boc-tyramine** as a white solid.

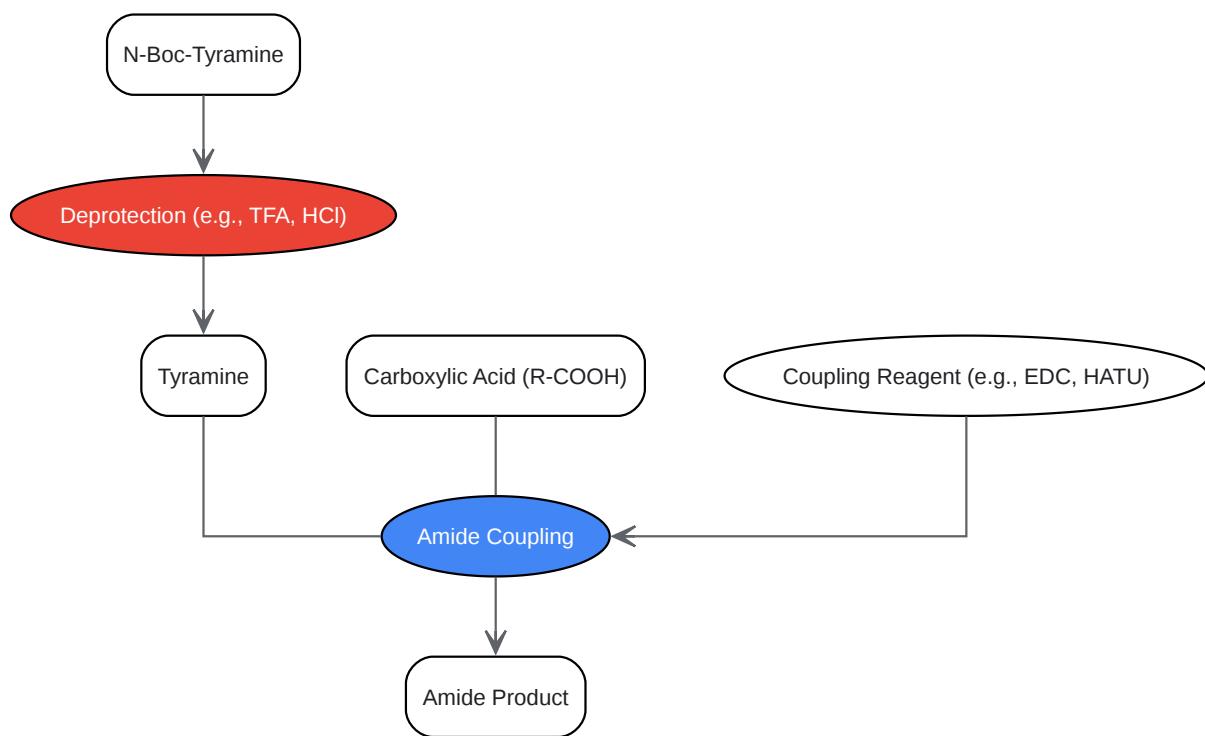
Yield: 96%[6]

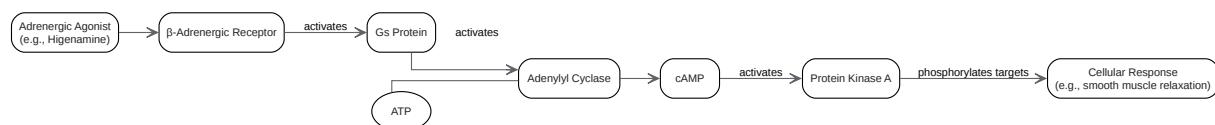
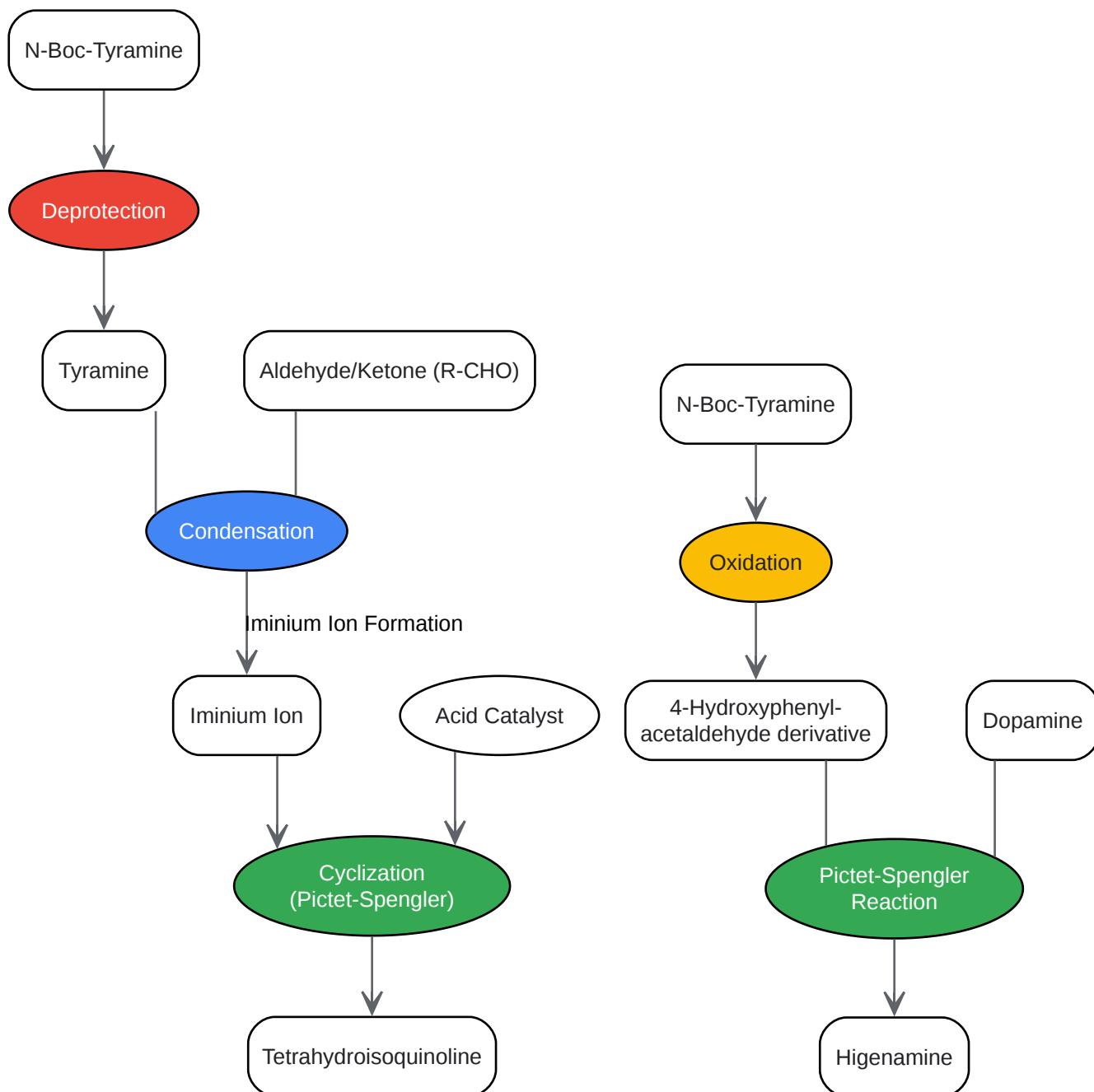
Key Synthetic Applications and Experimental Protocols

The Boc protecting group on the amine of **N-Boc-tyramine** allows for a wide range of transformations at other positions of the molecule. The following sections detail some of the most important synthetic applications.

Amide Bond Formation

The free amine, obtained after deprotection of **N-Boc-tyramine**, can be readily coupled with carboxylic acids to form amides. This is a fundamental transformation in the synthesis of many biologically active molecules. Alternatively, the phenolic hydroxyl group can be acylated.





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